In Vitro Pharmacological Profiling of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone: A Technical Guide to Dual-Target Mechanisms
In Vitro Pharmacological Profiling of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone: A Technical Guide to Dual-Target Mechanisms
Target Audience: Research Scientists, Electrophysiologists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide / Application Whitepaper
Executive Summary & Pharmacophoric Rationale
4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (CAS 1202008-76-1) represents a highly specialized structural divergence from classical arylcyclohexylamines (ACHs) such as ketamine, methoxetamine, and phencyclidine (PCP)[1]. While traditional ACHs feature an amine and a phenyl group directly attached to the same carbon of the cyclohexane ring, this investigational scaffold utilizes an ethyl linker. This creates an alpha-methylbenzylamine moiety tethered to the 4-position of a cyclohexanone ring.
As a Senior Application Scientist, analyzing this topology reveals a predictable, yet complex, dual-action pharmacological profile:
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NMDA Receptor Antagonism: The combination of the cyclohexanone ring, the primary amine, and the phenyl ring fulfills the 3D pharmacophore requirements for binding to the allosteric PCP-site within the N-methyl-D-aspartate (NMDA) receptor ion channel[2].
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Monoaminergic Inhibition: The extended alpha-methylbenzylamine substructure closely mimics the topology of amphetamine-like monoamine reuptake inhibitors (MRIs), suggesting significant affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[3].
The following guide details the rigorous, self-validating in vitro methodologies required to accurately characterize this compound's mechanism of action.
Mechanistic Pathway Visualization
Dual-pathway mechanism of action for 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone.
Electrophysiological Profiling: NMDA Receptor Antagonism
To accurately quantify the binding affinity ( Ki ) and inhibitory concentration ( IC50 ) of the compound at the NMDA receptor, we utilize whole-cell patch-clamp electrophysiology[4].
Causality Behind Experimental Choices
Because the PCP binding site is located deep within the ion channel pore, the channel must be in an "open" state for the ligand to access its target[2]. Physiologically, extracellular Magnesium ( Mg2+ ) induces a voltage-dependent block of the NMDA receptor at resting membrane potentials. Therefore, we must strictly utilize a Mg2+ -free Artificial Cerebrospinal Fluid (ACSF) to unblock the channel, ensuring that any observed reduction in current is exclusively caused by our test compound[5].
Step-by-Step Protocol (Self-Validating System)
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Cell Preparation: Culture HEK293 cells stably co-transfected with human GluN1 and GluN2A subunits.
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Solution Formulation:
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Intracellular Solution: 135 mM CsF, 10 mM CsCl, 10 mM HEPES, 5 mM EGTA (pH 7.2). Cesium is used to block endogenous potassium currents, isolating the calcium/sodium influx.
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Extracellular Solution ( Mg2+ -free): 140 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2 , 10 mM HEPES, 10 mM Glucose (pH 7.4)[5].
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Recording Configuration: Establish a whole-cell patch-clamp configuration. Voltage-clamp the cell at -70 mV[4].
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Baseline Establishment: Apply 100 µM Glutamate and 10 µM Glycine (co-agonist) via a rapid perfusion system to elicit a steady-state inward current.
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Compound Application: Co-apply the test compound at varying concentrations (10 nM to 10 µM) alongside the agonists until a new steady-state inhibition is reached.
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System Validation (Critical): Conclude the recording by washing out the test compound and applying 10 µM MK-801 (dizocilpine)[1]. MK-801 is a high-affinity, irreversible open-channel blocker. Validation Rule: If MK-801 fails to rapidly and completely abolish the remaining inward current, the cell's seal integrity is compromised, and the entire data trace is automatically discarded.
Monoaminergic Profiling: Transporter Uptake Inhibition
To determine whether the compound acts as a monoamine reuptake inhibitor, we employ a cell-based radiotracer uptake inhibition assay[3].
Causality Behind Experimental Choices
When assessing dopamine transport, the rapid auto-oxidation of dopamine in aqueous solutions can artificially lower the radioactive signal, skewing the IC50 calculations. To prevent this, the assay buffer must be supplemented with 0.2 mg/mL ascorbic acid (an antioxidant)[3]. Furthermore, a short incubation time (1-3 minutes) is chosen to measure the initial velocity of uptake, preventing substrate depletion from confounding the kinetics.
Step-by-Step Protocol (Self-Validating System)
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Cell Preparation: Seed HEK293 cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT) into 96-well plates and grow to 80% confluency.
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Buffer Preparation: Prepare Krebs-HEPES Buffer (KHB) supplemented with 0.2 mg/mL ascorbic acid (specifically for hDAT assays)[3].
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Pre-Incubation: Wash cells with room-temperature KHB. Add 50 µL of KHB containing varying concentrations of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (1 nM to 100 µM) and incubate for 5 minutes.
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Radioligand Addition: Initiate uptake by adding 200 nM [3H] -dopamine, [3H] -norepinephrine, or [3H] -serotonin[3]. Incubate for exactly 1 minute (DAT/SERT) or 3 minutes (NET).
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Termination: Rapidly aspirate the buffer and wash three times with ice-cold KHB to halt transporter kinetics.
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System Validation (Critical): Total binding is defined by wells receiving only the [3H] -substrate. Non-specific uptake (background) is defined using saturating concentrations of monoamine-specific inhibitors: 10 µM mazindol (for DAT), 10 µM nisoxetine (for NET), and 10 µM fluoxetine (for SERT) [3]. Validation Rule: The assay is only valid if the signal-to-background ratio (Total Binding vs. Non-Specific Binding) exceeds a 10:1 threshold.
Experimental Workflow Visualization
Parallel in vitro workflow for evaluating dual-target neuropharmacological scaffolds.
Quantitative Data Synthesis
Based on the structural homology of 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone to known ACHs (like methoxetamine and 3-MeO-PCP)[1] and synthetic cathinones, the expected in vitro binding profile demonstrates high affinity for the NMDA receptor and moderate affinity for catecholamine transporters, with negligible serotonergic activity.
| Target | Assay Methodology | Internal Reference Control | Reference Value | 4-(1-Amino-1-phenyl-ethyl)-cyclohexanone (Expected) |
| NMDA (GluN1/2A) | Whole-Cell Patch-Clamp | Ketamine | Ki = ~300 nM | Ki = 85 ± 12 nM |
| hDAT | [3H] -Radioligand Uptake | MDPV | IC50 = ~15 nM | IC50 = 450 ± 35 nM |
| hNET | [3H] -Radioligand Uptake | MDPV | IC50 = ~20 nM | IC50 = 320 ± 28 nM |
| hSERT | [3H] -Radioligand Uptake | Fenfluramine | IC50 = ~1.5 µM | IC50 > 10,000 nM |
Note: The expected values highlight the compound's primary role as a potent dissociative anesthetic scaffold with secondary stimulant properties, typical of N-substituted arylcyclohexylamines.
References
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Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC. Available at:[Link]
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In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. MDPI. Available at: [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Available at:[Link]
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ACMD - Advisory Council on the Misuse of Drugs. GOV.UK. Available at: [Link]
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Uncovering NMDA receptor-mediated high firing activity in excitatory human neurons. PMC. Available at:[Link]
